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Compound of Interest

Compound Name: SNPB-sulfo-Me

Cat. No.: B3182537

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability of Vorapaxar,
a reversible antagonist of the protease-activated receptor-1 (PAR-1). All data is compiled from
publicly available scientific literature and regulatory documents.

Vorapaxar Solubility Profile

Vorapaxar sulfate is described as being soluble in methanol and ethanol, and slightly soluble in
isopropanol and toluene. Its aqueous solubility is highly dependent on pH.

Table 1: Quantitative Solubility of Vorapaxar

Solvent/Medium Temperature (°C) Solubility
Water Not Specified 0.1 to 10 pg/mL
0.1 N HCI (pH 1.2) 37 > 25 mg/mL
Acetate Buffer (pH 4.5) 37 0.01 mg/mL
Phosphate Buffer (pH 6.8) 37 < 0.001 mg/mL
Methanol Not Specified Soluble

| Ethanol | Not Specified | Soluble |
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Note: Data is aggregated from various sources and conditions may vary slightly between
studies.

Vorapaxar Stability Profile

Vorapaxar is stable under neutral and acidic conditions but is susceptible to degradation under
basic, oxidative, and photolytic stress.

Table 2: Stability of Vorapaxar Under Stress Conditions (ICH Guidelines)

Stress Condition Conditions Observation
Hydrolytic
o Stable, no significant
Acidic 0.1 M HCl at 80°C for 72 hrs ]
degradation
Stable, no significant
Neutral Water at 80°C for 72 hrs )
degradation
) Significant degradation
Basic 0.1 M NaOH at 80°C for 4 hrs
observed
o 3-30% H20:2 at RT for 24-48 Degradation occurs, N-oxide
Oxidative . .
hrs identified
) Solid-state, UV/Vis light (ICH )
Photolytic Degradation observed

Q1B)

| Thermal | 105°C for 24 hrs | Stable |

Experimental Protocols
Solubility Determination (Shake-Flask Method)

A saturated solution of Vorapaxar is prepared by adding an excess amount of the compound to
a specific solvent or buffer system (e.g., as specified in Table 1). The mixture is agitated in a
sealed flask at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48
hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a
0.45 pm filter to remove undissolved solids. The concentration of Vorapaxar in the clear filtrate
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is then quantified using a validated analytical method, typically High-Performance Liquid
Chromatography (HPLC) with UV detection.

Stability-Indicating Assay (Forced Degradation)

Forced degradation studies are performed according to the International Council for
Harmonisation (ICH) Q1A(R2) guidelines. A stock solution of Vorapaxar is subjected to various
stress conditions as outlined in Table 2. Samples are withdrawn at specified time points,
neutralized or diluted as necessary, and analyzed by a stability-indicating HPLC method. The
method uses a C18 column with a gradient mobile phase (e.g., acetonitrile and a phosphate
buffer) and UV detection. This approach allows for the separation of the intact drug from its
degradation products, thus demonstrating the specificity of the assay.

Mechanism of Action and Signaling Pathway

Vorapaxar is a potent, selective, and orally active antagonist of the Protease-Activated
Receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets.[1][2][3]
Thrombin is a powerful activator of platelets; its binding to PAR-1 initiates a signaling cascade
that leads to platelet activation, aggregation, and the formation of blood clots.[1][3]

Vorapaxar works by competitively and reversibly binding to the PAR-1 receptor.[1][2] This
binding action blocks thrombin from activating the receptor, thereby inhibiting thrombin-induced
platelet aggregation.[1][3] A key feature of Vorapaxar's mechanism is its specificity; it does not
significantly affect platelet aggregation induced by other agonists like ADP, collagen, or
thromboxane A2, nor does it interfere with the coagulation cascade that leads to fibrin
formation.[1][2] This targeted action helps to reduce the risk of atherothrombotic events while
preserving other pathways of hemostasis.

The diagram below illustrates the signaling pathway inhibited by Vorapaxar.
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Vorapaxar Mechanism of Action on Platelet PAR-1
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Caption: Vorapaxar competitively blocks the PAR-1 receptor, inhibiting thrombin-mediated

platelet activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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